6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Overview
Description
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core. It has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as visceral leishmaniasis and cancer .
Mechanism of Action
Target of Action
The primary targets of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one are Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 3 (JAK3) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . JAK3 is involved in signal transduction from cytokine receptors to the nucleus, playing a key role in immune responses .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, leading to significant inhibition of the enzyme . The compound also acts as a potent selective inhibitor of JAK3 .
Biochemical Pathways
By inhibiting CDK2, the compound interferes with the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and apoptosis, especially in cancer cells . The inhibition of JAK3 disrupts the JAK-STAT signaling pathway, which plays a crucial role in immune responses .
Pharmacokinetics
The compound has shown efficacy when orally dosed in a mouse model of visceral leishmaniasis , suggesting good bioavailability.
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . The compound also shows efficacy against visceral leishmaniasis when orally dosed in a mouse model .
Biochemical Analysis
Biochemical Properties
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its biochemical properties . For instance, it has been found to show efficacy against visceral leishmaniasis when orally dosed in a mouse model .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown superior cytotoxic activities against certain cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include heating the mixture to elevated temperatures and using catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown efficacy in inhibiting certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: It has demonstrated potential as a therapeutic agent for diseases such as visceral leishmaniasis and cancer. .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one stands out due to its specific substitution pattern and the presence of an amino group at the 6-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZJVLPAKJIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277077 | |
Record name | 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2537-04-4 | |
Record name | HAPP | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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